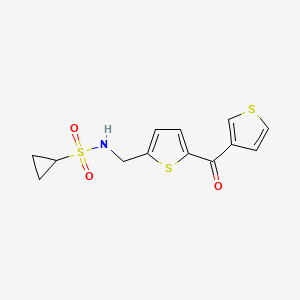![molecular formula C25H18ClN3O2S B2496579 4-benzoil-N-(2-(3-clorofenil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)benzamida CAS No. 450341-01-2](/img/structure/B2496579.png)
4-benzoil-N-(2-(3-clorofenil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol was reported . The molecular structure was shown in the figure, and the crystallographic data and the list of the atoms including atomic coordinates and displacement parameters were provided .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the synthesis of some hydrazine-coupled pyrazoles was successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, IR, 1H NMR, 13C NMR, and HRMS of a similar compound were provided .Aplicaciones Científicas De Investigación
Propiedades antioxidantes
Las benzamidas, incluido el compuesto en cuestión, se han investigado por su actividad antioxidante. Los estudios in vitro han demostrado que algunos derivados de benzamida sintetizados exhiben una actividad antioxidante total, eliminación de radicales libres y quelación de metales efectiva. Estas propiedades son cruciales para combatir el estrés oxidativo y prevenir el daño celular .
Actividad antibacteriana
El mismo compuesto se ha evaluado por su actividad antibacteriana in vitro contra bacterias gram-positivas y gram-negativas. Los investigadores compararon su eficacia con dos fármacos de control. Comprender el potencial antibacteriano de este compuesto contribuye al desarrollo de nuevos agentes antimicrobianos .
Descubrimiento de fármacos y aplicaciones médicas
Las benzamidas, como clase de compuestos amida, tienen diversas aplicaciones en medicina. Se han explorado para tratar afecciones como la hiperactividad juvenil, el cáncer, la hipercolesterolemia y las respuestas antiinflamatorias. Además, exhiben propiedades antitumorales, antimicrobianas, antifúngicas y anti-HSV. Los investigadores también han investigado su potencial como analgésicos y agentes antiplaquetarios .
Industria y otros campos
Más allá de la medicina, las benzamidas se utilizan en varios sectores industriales. Estos incluyen plásticos, caucho, papel y agricultura. Su presencia generalizada en productos naturales, proteínas e intermediarios sintéticos subraya su importancia tanto en contextos biológicos como comerciales .
Reacciones de intercambio de halógenos
Si bien no están directamente relacionadas con el compuesto en sí, las benzamidas juegan un papel esencial en las reacciones de intercambio de halógenos. Estas reacciones son relevantes en la química sintética y el diseño de ligandos .
Investigación antituberculosa
Aunque no se menciona explícitamente para este compuesto específico, las benzamidas se han estudiado en el contexto de los agentes antituberculosos. Los investigadores han diseñado y sintetizado nuevos derivados de benzamida, evaluando su actividad antituberculosa contra Mycobacterium tuberculosis .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such astopoisomerase IV and GABAA receptor . These enzymes play crucial roles in DNA replication and neurotransmission, respectively.
Mode of Action
Based on the structure and activity of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . This interaction could potentially alter the function of the target proteins, leading to the observed biological effects.
Biochemical Pathways
, an enzyme involved in the separation of DNA during replication. Inhibition of this enzyme can lead to DNA damage and cell death, which may explain the antimicrobial activity of these compounds .
Pharmacokinetics
Similar compounds have been found to have acceptable bioavailability
Result of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have similar effects. The exact cellular effects would depend on the specific targets and mode of action of the compound.
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzoyl-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c26-19-7-4-8-20(13-19)29-24(21-14-32-15-22(21)28-29)27-25(31)18-11-9-17(10-12-18)23(30)16-5-2-1-3-6-16/h1-13H,14-15H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSJHEBUPQSJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)

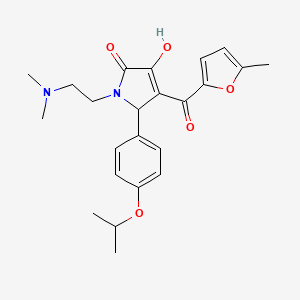
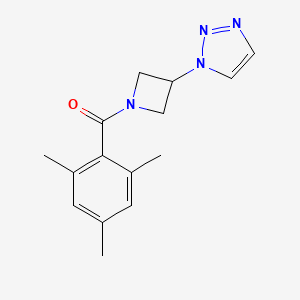

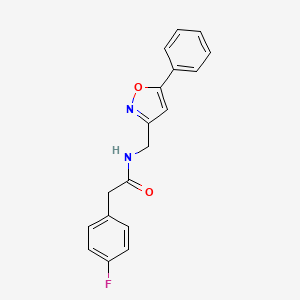
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)

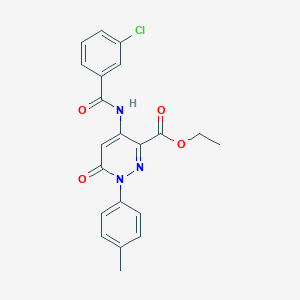
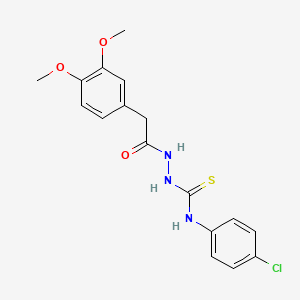
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)
![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)

